(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHSVFQEAMFHI-RPDRRWSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a rigid bicyclic framework that contributes to its stability and interaction with biological targets. Its molecular formula is CHBrO, and it contains a bromine atom at the 3-position of the bicyclic structure.
The biological activity of this compound is primarily attributed to its ability to act as a bioisostere. This means it can mimic the geometry and electronic properties of other functional groups in biological systems, influencing various molecular interactions and pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways critical for cellular function.
Biological Activity Data
Research has highlighted several biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Inhibition Study : A study evaluated the compound's ability to inhibit specific bromodomain proteins, which are implicated in various diseases including cancer. The results indicated a promising inhibitory effect with an IC value in the low micromolar range.
- Antimicrobial Activity : Another investigation assessed its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations lower than many commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
- Anti-inflammatory Research : An experimental model of inflammation showed that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid with related compounds:
*Predicted based on bicyclo[1.1.1]pentane analogs.
Key Observations :
- Electronic Effects: Bromine at the 3-position (as in the target compound) may deactivate the carboxylic acid group compared to non-halogenated analogs .
- Lipophilicity : Aromatic substitution (e.g., phenyl in ) significantly increases molecular weight and lipophilicity, impacting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
